[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N-ethylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N-ethylsulfamate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N-ethylsulfamate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyran structure, followed by the introduction of the aminophenyl and sulfanyl groups. The final step involves the addition of the N-ethylsulfamate group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N-ethylsulfamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N-ethylsulfamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with biological targets suggest it could be developed into a drug for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of [4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N-ethylsulfamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[4-methyl-2-N-(2-pyridylmethyl)aminophenol]: This compound shares a similar core structure but lacks the sulfanyl and N-ethylsulfamate groups.
[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl: This compound is similar but does not contain the tert-butyl and N-ethylsulfamate groups.
Uniqueness
The uniqueness of [4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N-ethylsulfamate lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
263843-06-7 |
---|---|
Molecular Formula |
C29H40N2O6S2 |
Molecular Weight |
576.8 g/mol |
IUPAC Name |
[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] N-ethylsulfamate |
InChI |
InChI=1S/C29H40N2O6S2/c1-8-31-39(34,35)37-24-16-22(28(5,6)7)25(15-19(24)4)38-26-23(32)17-29(18(2)3,36-27(26)33)14-13-20-9-11-21(30)12-10-20/h9-12,15-16,18,31-32H,8,13-14,17,30H2,1-7H3 |
InChI Key |
VGVWHFMEHOGIPS-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)OC1=CC(=C(C=C1C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)N)C(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.